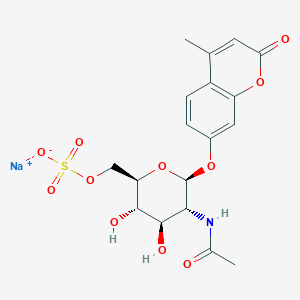

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt, also known as 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans at lysosomes .

Mode of Action

The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzymatic cleavage of this compound by β-hexosaminidases is a part of the normal catabolic pathway of glycosaminoglycans .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing conditions such as G M2 gangliosidoses, including Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The action of this compound is influenced by the pH of the environment. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Analysis

Biochemical Properties

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE is known to interact with β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Cellular Effects

The product influences cell function by interacting with β-hexosaminidases . It has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Molecular Mechanism

The molecular mechanism of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE involves its interaction with β-hexosaminidases . Upon enzymatic cleavage by these enzymes, 4-methylumbelliferone (4-ΜU) is released . This process can be used to quantify β-hexosaminidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

Scientific Research Applications

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is widely used in scientific research for various applications:

Biochemistry: It serves as a substrate for enzyme assays to measure the activity of N-acetyl-β-D-glucosaminidase and β-hexosaminidase

Medical Research: It is used in diagnostic assays for lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases

Microbiology: It helps in detecting and quantifying fungal growth by measuring β-N-acetylhexosaminidase activity.

Pharmaceutical Research: It is employed in high-throughput screening assays to identify potential inhibitors of specific enzymes

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.

4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)